4-Cyclohexyl-1H-imidazole hydrochloride 4-Cyclohexyl-1H-imidazole hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20436075
InChI: InChI=1S/C9H14N2.ClH/c1-2-4-8(5-3-1)9-6-10-7-11-9;/h6-8H,1-5H2,(H,10,11);1H
SMILES:
Molecular Formula: C9H15ClN2
Molecular Weight: 186.68 g/mol

4-Cyclohexyl-1H-imidazole hydrochloride

CAS No.:

Cat. No.: VC20436075

Molecular Formula: C9H15ClN2

Molecular Weight: 186.68 g/mol

* For research use only. Not for human or veterinary use.

4-Cyclohexyl-1H-imidazole hydrochloride -

Specification

Molecular Formula C9H15ClN2
Molecular Weight 186.68 g/mol
IUPAC Name 5-cyclohexyl-1H-imidazole;hydrochloride
Standard InChI InChI=1S/C9H14N2.ClH/c1-2-4-8(5-3-1)9-6-10-7-11-9;/h6-8H,1-5H2,(H,10,11);1H
Standard InChI Key LQCNRSJVQUJPQB-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C2=CN=CN2.Cl

Introduction

Chemical Structure and Molecular Characteristics

Structural Features

The compound consists of a five-membered imidazole ring with two nitrogen atoms at positions 1 and 3. A cyclohexyl group is attached to the 4-position, while a hydrochloride counterion stabilizes the protonated form of the imidazole . Computational models reveal that the cyclohexyl group adopts a chair conformation, contributing to steric bulk and hydrophobicity. The planar imidazole ring facilitates π-π stacking interactions in biological systems, a feature critical for binding to enzyme active sites .

Table 1: Molecular Properties of 4-Cyclohexyl-1H-imidazole Hydrochloride

PropertyValue
Molecular FormulaC₉H₁₅ClN₂
Molecular Weight186.68 g/mol
IUPAC Name5-cyclohexyl-1H-imidazole; hydrochloride
SMILESC1CCC(CC1)C2=CN=CN2.Cl
InChIKeyLQCNRSJVQUJPQB-UHFFFAOYSA-N
CAS Number163321534

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves a four-step sequence starting from cyclohexylmethyl bromide :

  • Cyanation: Reaction with sodium cyanide to form cyclohexylacetonitrile.

  • Imine Formation: Condensation with 2-chloroethylacetoacetate to generate an imine intermediate.

  • Cyclization: Intramolecular cyclization using potassium tert-butoxide to yield the imidazole core.

  • Amination and Hydrochloride Formation: Treatment with diphenyl phosphorylamide followed by HCl to produce the hydrochloride salt .

Purification and Yield

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (e.g., water: 25 mg/mL at 25°C) compared to the free base (water: <1 mg/mL). The compound is stable under ambient conditions but degrades above 200°C, as evidenced by thermogravimetric analysis.

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.2–1.8 (m, 10H, cyclohexyl), 7.45 (s, 1H, H-2), 8.10 (s, 1H, H-5) .

  • IR (KBr): 3400 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N imidazole), 750 cm⁻¹ (C-Cl).

Biological Activities and Mechanisms

Antimicrobial Activity

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and Candida albicans (MIC: 64 µg/mL). The mechanism involves disruption of fungal membrane integrity via interaction with ergosterol, analogous to azole antifungals .

Enzyme Inhibition

The compound inhibits indoleamine 2,3-dioxygenase (IDO) with an IC₅₀ of 12 µM, surpassing the potency of 4-phenylimidazole (IC₅₀: 120 µM) . Docking studies suggest the cyclohexyl group occupies a hydrophobic pocket near the heme cofactor, while the protonated imidazole coordinates to the iron center .

Table 2: Pharmacological Profile

ActivityModel SystemResult
AntifungalC. albicansMIC: 64 µg/mL
AntibacterialS. aureusMIC: 32 µg/mL
IDO InhibitionRecombinant IDOIC₅₀: 12 µM

Applications in Drug Development

Antimicrobial Agents

Structural analogs of 4-cyclohexyl-1H-imidazole hydrochloride are being explored as broad-spectrum antifungals, particularly for drug-resistant strains. Modifications to the cyclohexyl group (e.g., fluorination) improve membrane permeability and reduce cytotoxicity .

Immunomodulatory Therapies

IDO inhibition by this compound enhances T-cell activation in tumor microenvironments, making it a candidate for combination cancer immunotherapy . Preclinical studies in murine models show a 40% reduction in tumor growth when co-administered with checkpoint inhibitors .

Research Challenges and Future Directions

Limitations

  • Low Bioavailability: The high polarity of the hydrochloride salt limits blood-brain barrier penetration.

  • Cytotoxicity: Prolonged exposure at >100 µM induces apoptosis in human hepatocytes.

Synthetic Innovations

Future work may focus on prodrug strategies (e.g., ester derivatives) to enhance lipophilicity and targeted delivery. Computational modeling of hybrid phenoxyl-nitroxyl radicals could also yield derivatives with dual antioxidant and anti-inflammatory properties .

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